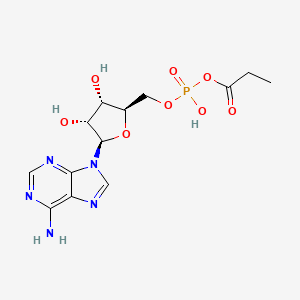

propanoyl-AMP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propanoyl-AMP is a purine ribonucleoside 5'-monophosphate consisting of adenosine 5'-monophosphate where one of the hydroxy groups of the phosphate has been condensed with propionic acid. It has a role as a mouse metabolite. It derives from an adenosine 5'-monophosphate and a propionic acid. It is a conjugate acid of a this compound(1-).

Propinol adenylate, also known as propionyl-amp, belongs to the class of organic compounds known as 5'-acylphosphoadenosines. These are ribonucleoside derivatives containing an adenoside moiety, where the phosphate group is acylated. Propinol adenylate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Propinol adenylate participates in a number of enzymatic reactions. In particular, Propinol adenylate can be converted into propionic acid; which is mediated by the enzyme acyl-CoA synthetase short-chain family member 3, mitochondrial. In addition, Propinol adenylate can be converted into propionic acid; which is catalyzed by the enzyme acetyl-coenzyme A synthetase 2-like, mitochondrial. In humans, propinol adenylate is involved in the propanoate metabolism pathway. Propinol adenylate is also involved in a few metabolic disorders, which include the methylmalonic aciduria due to cobalamin-related disorders pathway, the malonic aciduria pathway, and malonyl-CoA decarboxylase deficiency.

科学研究应用

Introduction to Propanoyl-AMP

This compound, also known as propionyl adenosine monophosphate, is a derivative of adenosine monophosphate (AMP) that has garnered attention in various scientific fields due to its unique biochemical properties. This compound plays a significant role in metabolic pathways and has potential applications in medicine, agriculture, and biotechnology. This article explores the applications of this compound, supported by comprehensive data tables and documented case studies.

Metabolic Studies

This compound is involved in the metabolism of propionate, a key intermediate in several biochemical pathways. Research indicates that disturbances in propionate metabolism can lead to significant changes in gene expression and histone modifications, particularly affecting cardiac function. For instance, a study highlighted that alterations in propionate metabolism resulted in the accumulation of various metabolites, which could have implications for understanding metabolic disorders such as propionic acidaemia .

Antimicrobial Peptides

Recent studies have explored the use of this compound in conjunction with antimicrobial peptides (AMPs). AMPs are known for their ability to combat antibiotic-resistant bacteria and have been shown to exhibit a range of antimicrobial activities. The incorporation of this compound into peptide formulations has been investigated for enhancing the efficacy of these peptides against various pathogens, including fungi and bacteria .

Cancer Research

This compound has shown promise in cancer research as well. Its role as a signaling molecule can influence cellular processes related to proliferation and apoptosis. A study focusing on propanamide derivatives, which includes compounds related to this compound, found that certain derivatives exhibited significant anticancer activity against various human cancer cell lines. The research demonstrated that these compounds could serve as potential therapeutic agents by inducing cell death in cancerous cells .

Agricultural Applications

In agriculture, this compound is being studied for its potential use as a plant growth regulator. The compound's ability to modulate metabolic pathways may enhance plant resilience against stress factors such as drought or pathogen attack. Experimental applications have shown that AMPs combined with this compound can improve plant health and yield by promoting beneficial microbial interactions .

Table 1: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Studies | Investigates role in propionate metabolism | Alters gene expression; impacts cardiac function |

| Antimicrobial Peptides | Enhances efficacy of AMPs against pathogens | Effective against antibiotic-resistant bacteria |

| Cancer Research | Potential therapeutic agent for cancer treatment | Significant anticancer activity observed |

| Agricultural Use | Acts as a plant growth regulator | Improves resilience and yield in crops |

Table 2: Case Studies Involving this compound

化学反应分析

Formation of Propanoyl-AMP

This compound is synthesized via adenylylation of propionate by ATP in a reaction catalyzed by propionyl-CoA synthetase (PrCS) or acetyl-CoA synthetase (AcsA) homologs .

Reaction:

ATP PropionatePrCSPropanoyl AMP PPi

Key characteristics:

Conversion to Propionyl-CoA

This compound reacts with coenzyme A (CoA) to form propionyl-CoA, a critical substrate for lipid and energy metabolism .

Reaction:

Propanoyl AMP CoAPrCSPropionyl CoA AMP

Experimental Data

| Parameter | Value | Source |

|---|---|---|

| CoA acylation rate | 25.2 µmol/hr per mg enzyme | |

| pH optimum | 7.4 | |

| Inhibitors | Fluoride ions (KF) |

This step is critical in mitochondrial propionate metabolism , linking to the tricarboxylic acid (TCA) cycle via methylmalonyl-CoA .

Hydrolysis to Propionate and AMP

This compound undergoes hydrolysis via acyl-AMP hydrolases , regulating intracellular propionyl-CoA levels .

Reaction:

Propanoyl AMP H2O→Propionate AMP

Key Findings

-

Hydrolysis rate increases in β-alanine-rich environments, suggesting metabolic cross-talk .

-

Contributes to propionate toxicity in propionic acidemia (PA) when PCC enzyme activity is impaired .

ATP Regeneration from this compound

This compound participates in ATP synthesis via pyrophosphate (PPi) exchange :

Reaction:

Propanoyl AMP PPi↔ATP Propionate

Experimental Evidence

-

In vitro studies showed 12.4 µmol PPi/hr per mg enzyme generated from ATP in the presence of propionate .

-

Electrophoresis confirmed ATP formation in reaction mixtures .

Role in Epigenetic Modifications

This compound-derived propionyl-CoA serves as a substrate for histone propionylation , altering gene expression :

Mechanism:

Propanoyl AMP→Propionyl CoAHistone acyltransferasePropionylated histones

Biological Impact

-

Linked to cardiac dysfunction in PA due to altered cGMP signaling .

-

β-alanine supplementation reduces propionyl-CoA accumulation, mitigating toxicity .

Comparative Reactivity

Hydroxylamine Reactivity

| Compound | Hydroxamate Formation Rate |

|---|---|

| This compound | 1× (baseline) |

| Propionyl-CoA | 2× faster |

Data from indicate propionyl-CoA reacts more readily with hydroxylamine, explaining CoA-dependent stimulation of hydroxamate synthesis.

Enzymatic Regulation

| Enzyme | Function | Inhibitors |

|---|---|---|

| Propionyl-CoA synthetase | ATP-dependent activation of propionate | Fluoride, iodoacetamide |

| Acyl-AMP hydrolase | Hydrolyzes this compound | β-alanine (indirect) |

Pathophysiological Relevance

-

Propionic acidemia (PA): PCC deficiency causes this compound accumulation, leading to metabolic decompensation .

-

Therapeutic target: mRNA-3927 therapy restores PCC activity, reducing this compound and toxic metabolites .

Structural Insights

This compound serves as a metabolic linchpin, interfacing energy production, epigenetic regulation, and disease pathology. Its reactivity underscores the importance of enzymatic control in maintaining cellular homeostasis.

属性

分子式 |

C13H18N5O8P |

|---|---|

分子量 |

403.28 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] propanoate |

InChI |

InChI=1S/C13H18N5O8P/c1-2-7(19)26-27(22,23)24-3-6-9(20)10(21)13(25-6)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,20-21H,2-3H2,1H3,(H,22,23)(H2,14,15,16)/t6-,9-,10-,13-/m1/s1 |

InChI 键 |

ZGNGGJLVZZHLQM-ZRFIDHNTSA-N |

SMILES |

CCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

手性 SMILES |

CCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

规范 SMILES |

CCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。